1-Methoxypropane

Description

Significance of the Ether Functional Group in Organic Chemistry

The ether functional group is pivotal in organic chemistry for several reasons. Ethers are generally unreactive, a property that makes them excellent solvents for a wide array of organic reactions. chemistrytalk.orglibretexts.org Their C-O bonds are strong and not easily broken, rendering them stable in the presence of many reagents. wikipedia.org This stability, combined with their ability to dissolve a variety of polar and nonpolar substances, makes them indispensable in the laboratory. numberanalytics.comalfa-chemistry.com Furthermore, the ether linkage is a common structural motif in more complex molecules, including natural products and pharmaceuticals. wikipedia.orgnumberanalytics.com

Ethers are moderately polar due to the C-O bond but are considered aprotic because they lack a hydrogen atom bonded to the oxygen, preventing them from acting as hydrogen bond donors. chemistrytalk.org However, they can act as hydrogen bond acceptors. britannica.com This characteristic influences their solubility and reactivity. While generally stable, ethers can undergo reactions such as cleavage with strong acids and autoxidation to form explosive peroxides upon prolonged exposure to oxygen. libretexts.orgnumberanalytics.com

Academic Importance of Simple Aliphatic Ethers

Simple aliphatic ethers, such as 1-methoxypropane, are of significant academic interest. They serve as fundamental models for understanding the structure, bonding, and reactivity of the ether functional group. wikipedia.org The study of their physical properties, like boiling points and solubility, provides insight into intermolecular forces. numberanalytics.combritannica.com For instance, ethers typically have lower boiling points than alcohols of similar molecular weight because they cannot engage in intermolecular hydrogen bonding with themselves. numberanalytics.combritannica.com

In spectroscopy, simple ethers provide clear examples for interpreting NMR and IR spectra, helping students and researchers to identify key structural features. docbrown.infodocbrown.info They are also used to explore reaction mechanisms, such as nucleophilic substitution in the Williamson ether synthesis, a classic method for their preparation. masterorganicchemistry.combyjus.com

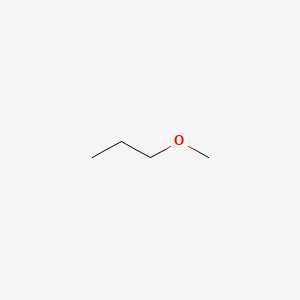

Definition and Structural Classification of this compound as a Methyl Propyl Ether

This compound, also known as methyl propyl ether, is an aliphatic ether with the chemical formula C4H10O. wikipedia.org Its structure consists of a methyl group (-CH3) and a propyl group (-CH2CH2CH3) linked by an oxygen atom. ncert.nic.in

As an ether with two different alkyl groups attached to the oxygen atom, this compound is classified as an unsymmetrical or mixed ether. wikipedia.orgncert.nic.in This asymmetry has implications for its chemical reactions, particularly in cleavage reactions where the products will depend on which C-O bond is broken.

Historical Context of Ether Research and this compound Studies

The history of ether research dates back to the 16th century with the synthesis of diethyl ether by Valerius Cordus. numberanalytics.com Diethyl ether gained historical significance as one of the first general anesthetics. chemistrytalk.orgbritannica.com this compound, marketed under the names Metopryl and Neothyl, was also once used as a general anesthetic, valued for its greater potency compared to diethyl ether. wikipedia.org However, due to its high flammability, its use in medicine has been largely superseded by modern, less flammable halogenated ethers. wikipedia.org Early research into ethers laid the groundwork for understanding their chemical properties and paved the way for the development of new synthetic methods and applications.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4-5-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKYTQGIUYNRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Record name | METHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074558 | |

| Record name | Methyl propyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl propyl ether appears as a colorless volatile liquid with an ether-like odor. Less dense than water and insoluble in water. Vapors heavier than air. May be narcotic by inhalation in high concentrations. Used as a solvent and to make other chemicals. | |

| Record name | METHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

557-17-5 | |

| Record name | METHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl propyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl propyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37D15RN2Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of 1 Methoxypropane Reactions

Cleavage Reactions of the Ether Linkage

Ethers are generally known for their low reactivity, which makes them suitable as solvents. However, the carbon-oxygen bond can be broken under forceful conditions, typically involving strong acids.

The most common cleavage reaction for ethers like 1-methoxypropane occurs with strong acids, particularly hydrohalic acids such as hydrogen iodide (HI) and hydrogen bromide (HBr). britannica.com These reactions are classic examples of nucleophilic substitution. The specific mechanism, either SN1 or SN2, is determined by the nature of the alkyl groups attached to the ether oxygen. researchgate.net For this compound, which has a methyl and a primary (n-propyl) group, the reaction proceeds via an SN2 mechanism. researchgate.netrsc.orgdoubtnut.com

The cleavage reaction initiates with the protonation of the ether oxygen by the strong acid. evitachem.com This is a crucial first step as it converts the alkoxy group (RO-)—a very poor leaving group—into an alcohol (ROH), which is a much better leaving group.

Step 1: Protonation of the Ether Oxygen The lone pair of electrons on the oxygen atom of this compound attacks a proton from the hydrogen halide (HX), forming a protonated ether, or an oxonium ion. This equilibrium step lies to the side of the unprotonated ether, but the subsequent nucleophilic attack drives the reaction forward. researchgate.net

Step 2: Nucleophilic Attack by the Halide Ion The halide ion (I⁻ or Br⁻), which is a strong nucleophile, then attacks one of the carbon atoms adjacent to the positively charged oxygen. britannica.comresearchgate.net This is a bimolecular nucleophilic substitution (SN2) reaction. The halide ion acts as the nucleophile, and the alcohol formed acts as the leaving group. The reaction results in the formation of an alkyl halide and an alcohol. rsc.org If an excess of the hydrogen halide is used, the alcohol product can undergo a further substitution reaction to yield a second molecule of alkyl halide and water. rsc.org

In an unsymmetrical ether like this compound, the halide nucleophile can theoretically attack either the methyl carbon or the α-carbon of the propyl group. The regioselectivity of the SN2 attack is dictated by steric hindrance. rsc.org The nucleophile will preferentially attack the less sterically hindered carbon atom.

For this compound (CH₃-O-CH₂CH₂CH₃), the methyl group is significantly less sterically hindered than the n-propyl group. Consequently, the iodide or bromide ion will attack the methyl carbon. rsc.orgdoubtnut.com This leads to the formation of methyl iodide (or methyl bromide) and 1-propanol.

Interactive Data Table: Products of Acid-Catalyzed Cleavage of this compound

| Reactant | Reagent | Mechanism | Site of Attack | Initial Products | Products with Excess Reagent |

|---|---|---|---|---|---|

| This compound | HI | SN2 | Methyl Carbon | Methyl iodide and 1-Propanol | Methyl iodide and 1-Iodopropane (B42940) |

| This compound | HBr | SN2 | Methyl Carbon | Methyl bromide and 1-Propanol | Methyl bromide and 1-Bromopropane |

Acid-Catalyzed Cleavage Mechanisms (e.g., with Hydrogen Halides)

Oxidation Reactions and Degradation Pathways

The oxidation of this compound can occur through several mechanisms, depending on the nature of the oxidizing agent. These pathways range from slow atmospheric oxidation to rapid reaction with strong chemical oxidants.

While generally resistant to oxidation, ethers can be forced to react with powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). orientjchem.orgsphinxsai.com These reactions typically involve the cleavage of a C-H bond on a carbon atom adjacent (alpha) to the ether oxygen. This position is susceptible to attack because the resulting radical or intermediate is stabilized by the adjacent oxygen atom.

For this compound, the potential sites for oxidation are the methyl group and the α-methylene (-CH₂-) of the propyl group. Vigorous oxidation can lead to the cleavage of the ether linkage and the formation of carboxylic acids and other products. libretexts.org For instance, a hydride ion transfer process has been proposed for the oxidation of ethers by permanganate in acidic solutions. sphinxsai.com However, due to the general stability of the ether linkage, these reactions often require harsh conditions such as elevated temperatures. quora.com

A more common and insidious oxidation pathway for ethers is autoxidation, which is a spontaneous oxidation that occurs upon exposure to atmospheric oxygen. britannica.com This process proceeds via a free-radical chain mechanism. jove.com

Initiation: A radical initiator abstracts a hydrogen atom from a carbon alpha to the ether oxygen, forming a carbon-centered radical.

Propagation: This radical reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide (ROOH) and a new carbon-centered radical, continuing the chain reaction. jove.com

Termination: The reaction terminates when two radicals combine.

The accumulation of these hydroperoxides and related peroxides is a significant hazard, as they can decompose explosively when heated or concentrated. britannica.com

In the troposphere, the primary degradation pathway for volatile organic compounds like this compound is oxidation initiated by photochemically generated radicals. chemrevlett.comjksus.org

Reaction with Hydroxyl Radicals (OH•): The hydroxyl radical (OH•) is the most important oxidant in the daytime troposphere, often called the "detergent of the atmosphere". nih.govresearchgate.net The degradation of this compound is initiated by the abstraction of a hydrogen atom by an OH radical, forming a water molecule and an alkyl radical. nih.gov

CH₃OCH₂CH₂CH₃ + OH• → R• + H₂O

Computational studies on analogous ethers show that H-abstraction occurs preferentially from the carbon atoms alpha to the ether oxygen because the resulting radical is stabilized. nih.govresearchgate.netnih.gov Therefore, the two primary initial radicals formed from this compound are:

•CH₂OCH₂CH₂CH₃ (from abstraction at the methoxy (B1213986) group)

CH₃O•CHCH₂CH₃ (from abstraction at the α-methylene group)

The resulting alkyl radical (R•) reacts rapidly with atmospheric oxygen (O₂) to form a highly reactive peroxy radical (RO₂•). nih.gov This peroxy radical can then participate in a variety of subsequent reactions, such as with nitric oxide (NO), that lead to the formation of ozone and other secondary pollutants. nih.gov

Reaction with Hypochlorous (ClO•) and Bromine Monoxide (BrO•) Radicals: Chlorine monoxide (ClO•) and bromine monoxide (BrO•) radicals also contribute to atmospheric oxidation, particularly in the marine boundary layer and stratosphere. chemrevlett.comwikipedia.org Similar to the OH radical, their reaction with this compound proceeds via hydrogen abstraction. jksus.orgresearchgate.net

CH₃OCH₂CH₂CH₃ + XO• → R• + HOX (where X = Cl or Br)

Theoretical studies on similar fluorinated ethers confirm that H-abstraction is the key mechanism for degradation by BrO• and ClO• radicals. jksus.orgchemrevlett.comufv.br The reaction with the ClO• radical produces hypochlorous acid (HOCl), and the reaction with BrO• produces hypobromous acid (HOBr). jksus.org The regioselectivity follows the same principle as with OH radicals, with abstraction from the C-H bonds alpha to the ether oxygen being the most favorable pathway.

Interactive Data Table: Atmospheric Oxidation Pathways for this compound

| Oxidizing Radical | Primary Mechanism | Key Intermediates | Initial Products |

|---|---|---|---|

| Hydroxyl (OH•) | Hydrogen Abstraction | •CH₂OCH₂CH₂CH₃, CH₃O•CHCH₂CH₃, Peroxy Radicals (RO₂•) | Water (H₂O), Alkyl Radicals (R•) |

| Hypochlorous (ClO•) | Hydrogen Abstraction | •CH₂OCH₂CH₂CH₃, CH₃O•CHCH₂CH₃, Peroxy Radicals (RO₂•) | Hypochlorous Acid (HOCl), Alkyl Radicals (R•) |

| Bromine Monoxide (BrO•) | Hydrogen Abstraction | •CH₂OCH₂CH₂CH₃, CH₃O•CHCH₂CH₃, Peroxy Radicals (RO₂•) | Hypobromous Acid (HOBr), Alkyl Radicals (R•) |

Atmospheric Oxidation Mechanisms (e.g., with Hydroxyl, Hypochlorous, and Bromine Monoxide Radicals)

Hydrogen Abstraction Processes

Hydrogen abstraction from this compound is a key initial step in its degradation and transformation, particularly in atmospheric chemistry and combustion processes. This process typically involves the attack of a radical species, such as a hydroxyl radical (•OH), on one of the C-H bonds within the molecule. The ether contains several distinct types of hydrogen atoms, and the site of abstraction is influenced by the bond dissociation energy of the respective C-H bond.

Studies on similar ethers, like 3-methoxy-1-propanol, provide insight into these mechanisms. The presence of the ether oxygen atom activates the adjacent C-H bonds, making the hydrogen atoms on the methylene (B1212753) group next to the oxygen (the α-carbon) particularly susceptible to abstraction by radicals. nih.gov This is due to the electron-donating effect of the ether oxygen, which stabilizes the resulting radical intermediate. nih.gov Theoretical studies using Density Functional Theory (DFT) on alkanes show that radical species like O- can form stable preliminary complexes with the alkane before abstraction occurs. researchgate.net For this compound, there are three potential sites for hydrogen abstraction: the methyl group (C1), the central methylene group (C2), and the terminal methyl group of the propyl chain (C3). The reactivity generally follows the order of radical stability (tertiary > secondary > primary), making the hydrogens on the C2 methylene group the most likely to be abstracted.

The degradation reaction is found to primarily involve the abstraction of a hydrogen atom from the C-H bonds of the alkyl groups. nih.gov The reaction with hydroxyl radicals, a key atmospheric oxidant, initiates a cascade of reactions. The barrier height for such reactions is a critical factor in determining the rate and pathway of the degradation. nih.gov

Table 1: Calculated Relative Barrier Heights for Hydrogen Abstraction from Ethers by •OH Radical

| Reaction Channel | Relative Barrier Height (kcal mol⁻¹) |

| H-abstraction from α-carbon (next to -OH) | 1.26 |

| H-abstraction from other alkyl positions | > 2.0 |

| Data derived from studies on analogous hydroxy ethers, illustrating the preferential abstraction at activated sites. nih.gov |

Dehydrogenation Reaction Routes

Dehydrogenation of this compound involves the removal of a molecule of hydrogen (H₂) to form an unsaturated product, such as an enol ether. This transformation is distinct from hydrogen abstraction, as it typically occurs via catalytic pathways or specific oxidation reactions. For instance, this compound can serve as a reactant in the synthesis of organic nitrates through atmospheric oxidation, a process that involves initial dehydrogenation or oxidation steps. sigmaaldrich.com

Catalytic dehydrogenation of ethers can proceed on various metal or metal oxide surfaces. The mechanism generally involves the adsorption of the ether onto the catalyst surface, followed by the cleavage of two C-H bonds (often on adjacent carbons) and the desorption of the alkene-like product and hydrogen gas. Oxidative dehydrogenation is another route where an oxidizing agent is used, and the reaction often proceeds at lower temperatures compared to non-oxidative dehydrogenation.

Elimination Reactions for Alkene Formation

Elimination reactions are fundamental processes for preparing alkenes. libretexts.org These reactions involve the removal of two substituents from adjacent atoms in a molecule, leading to the formation of a double bond. libretexts.org The most common types of elimination reactions are dehydrohalogenation (loss of HX from an alkyl halide) and dehydration (loss of H₂O from an alcohol). libretexts.org While less common for simple ethers like this compound, the principles of elimination can be applied to understand how it could theoretically be converted to propene. This would require the methoxy group (-OCH₃) and a hydrogen atom from an adjacent carbon to be removed.

Elimination reactions can proceed through different mechanisms, primarily the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways. ucsb.edu The specific mechanism is influenced by factors such as the structure of the substrate, the strength of the base, and the reaction conditions. chemicalnote.com

Base-Induced Dehydration Mechanisms

The term dehydration specifically refers to the elimination of a molecule of water, a characteristic reaction of alcohols, often catalyzed by strong acids. libretexts.org A base-induced elimination from an ether like this compound would not be a dehydration reaction but rather the elimination of an alcohol (methanol in this case). This process would follow an E2 mechanism.

The E2 mechanism is a single, concerted step where a strong base abstracts a proton from a carbon atom (the β-carbon) that is adjacent to the carbon bearing the leaving group (the α-carbon). chemicalnote.com Simultaneously, the electrons from the cleaved C-H bond move to form a π bond between the α and β carbons, and the leaving group departs. youtube.com

Reaction Scheme: E2 Elimination of Methanol (B129727) from this compound

This pathway is generally unfavorable for simple ethers because alkoxides (like methoxide) are poor leaving groups compared to halides or tosylates. libretexts.org

Role of this compound as an Alkylating Agent in Organic Transformations

While ethers are generally considered to be chemically inert, they can function as alkylating agents under specific, typically harsh, conditions. This requires activating the ether to make one of the alkyl groups susceptible to nucleophilic attack. The most common method of activation is through the use of a strong acid.

The reaction of this compound with excess hydroiodic acid (HI) illustrates this principle. The process begins with the protonation of the ether oxygen by H+, creating a good leaving group (methanol or propanol). sarthaks.combrainly.in A nucleophile, in this case, the iodide ion (I⁻), can then attack one of the electrophilic carbons adjacent to the oxygen. The reaction proceeds via a nucleophilic substitution mechanism (Sₙ1 or Sₙ2). sarthaks.comshaalaa.com

Sₙ2 Pathway: The iodide ion attacks the less sterically hindered methyl group, displacing propanol (B110389). The propanol is then subsequently converted to 1-iodopropane by another molecule of HI.

Sₙ1 Pathway: Cleavage could theoretically form a propyl carbocation and methanol, with the carbocation then being captured by iodide. doubtnut.com

In either case, the ether effectively acts as a source for an alkyl group (methyl or propyl) that is transferred to the nucleophile (iodide), forming methyl iodide and 1-iodopropane. brainly.in This principle can be extended to other organic transformations where a strong acid is used to activate the ether, allowing it to alkylate other nucleophiles, although this is not a common synthetic strategy due to the low reactivity of ethers. The ability to transfer an alkyl group to a substrate is the defining characteristic of an alkylating agent. nih.gov

Computational Chemical Studies of 1 Methoxypropane

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules like 1-methoxypropane. These computational methods allow for a detailed exploration of the potential energy surface, identifying stable conformers and the energy barriers between them.

Conformational Analysis and Global Minimum Determination

The conformational flexibility of this compound (CH₃OCH₂CH₂CH₃) arises from the rotation around its single bonds, primarily the C-C and C-O bonds. Computational studies, often employing methods like molecular mechanics or more accurate quantum chemical calculations such as Density Functional Theory (DFT), can predict the relative energies of these different spatial arrangements. For analogous small ethers and alkanes, it is well-established that staggered conformations are energetically favored over eclipsed conformations due to reduced steric strain.

For this compound, the key dihedral angles determining its conformation are around the C-O-C-C and O-C-C-C linkages. The global minimum energy conformation is the one that minimizes steric hindrance between the methyl and propyl groups. Theoretical studies on similar ethers suggest that the most stable conformer will adopt a staggered arrangement around all rotatable bonds. While a specific study determining the global minimum of this compound is not prevalent in the searched literature, principles from conformational analysis of similar molecules suggest that an all-staggered conformation would be the global minimum. acs.org A computational study on the related molecule 1-fluoro-2-methoxypropane identified nine possible conformers, with the lowest global minimum conformer being the one considered for further reaction studies. jksus.org This highlights the importance of identifying the most stable conformer as it is the starting point for simulating chemical reactions.

The relative energies of different conformers are crucial for understanding the molecule's behavior. The energy difference between various staggered (gauche) and anti-periplanar arrangements, as well as the higher energy eclipsed forms, dictates the population of each conformer at a given temperature.

Table 1: Postulated Stable Conformers of this compound Based on Analogous Compounds

| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |

| Anti-Anti | ~180° | ~180° | 0 (Global Minimum) |

| Anti-Gauche | ~180° | ~60° | > 0 |

| Gauche-Anti | ~60° | ~180° | > 0 |

| Gauche-Gauche | ~60° | ~60° | > 0 |

| Note: This table is illustrative and based on general principles of conformational analysis. Precise energy values would require specific quantum chemical calculations for this compound. |

Theoretical Investigations of Reaction Mechanisms and Kinetics

Computational chemistry provides a powerful lens to investigate the complex reaction mechanisms and kinetics of atmospheric processes, such as the oxidation of volatile organic compounds like this compound.

Simulation of Atmospheric Oxidation Pathways

The primary oxidant in the troposphere is the hydroxyl radical (•OH). The atmospheric oxidation of this compound is initiated by the abstraction of a hydrogen atom by an •OH radical. This can occur at different positions on the molecule, leading to various radical intermediates. Theoretical studies on the oxidation of other ethers, such as diethyl ether, have shown that H-atom abstraction is the dominant initial reaction pathway. rsc.org

For this compound, there are three distinct sites for hydrogen abstraction:

The methoxy (B1213986) group (-OCH₃)

The methylene (B1212753) group adjacent to the oxygen (α-position, -OCH₂-)

The terminal methyl group of the propyl chain (β-position, -CH₂CH₃)

The central methylene group of the propyl chain (-CH₂CH₂CH₃)

Computational studies on similar ethers indicate that the reactivity of a C-H bond is significantly influenced by the adjacent oxygen atom, which can lower the bond dissociation energy. rsc.org Therefore, hydrogen abstraction from the methylene group adjacent to the oxygen (α-position) is expected to be the most favorable pathway. rsc.orgnih.gov

The potential energy surface (PES) for the reaction of this compound with •OH maps the energy of the system as a function of the geometry of the atoms. A calculated PES reveals the minimum energy pathways for the reaction, including the formation of pre-reaction complexes, transition states, and product complexes.

For the H-abstraction from this compound by •OH, the PES would show a pre-reaction complex where the •OH radical is hydrogen-bonded to the ether oxygen. The system then proceeds through a transition state for each abstraction pathway, which represents the energy maximum along the reaction coordinate. Finally, it leads to a post-reaction complex of the resulting alkyl radical and a water molecule. A computational study on 1-fluoro-2-methoxypropane with •OH radicals similarly involved the construction of a PES to understand the reaction mechanism. jksus.org

Table 2: Conceptual Components of the PES for the Reaction of this compound with •OH

| Component | Description |

| Reactants | This compound + •OH |

| Pre-reaction Complex | A weakly bound complex between this compound and •OH. |

| Transition State (TS) | The highest energy point on the reaction path for H-abstraction. |

| Product Complex | A weakly bound complex between the resulting alkyl radical and H₂O. |

| Products | Alkyl radical + H₂O |

Theoretical calculations can provide valuable data on the rate constants of atmospheric reactions. Transition State Theory (TST) is a common method used to calculate these rate constants. hi.is The rate constant (k) is determined from the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants.

Kinetic modeling then uses these calculated rate constants to predict the atmospheric lifetime of this compound and the branching ratios of the different oxidation pathways. The atmospheric lifetime (τ) with respect to reaction with •OH is inversely proportional to the rate constant and the concentration of •OH radicals.

Thermochemical Data Derivations for Reaction Products and Intermediates (e.g., Heats of Formation, Gibbs Free Energy)

Computational chemistry is also employed to derive crucial thermochemical data for the various species involved in the atmospheric oxidation of this compound. This includes reactants, intermediates (radicals), transition states, and final products. Key thermochemical properties include the heat of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°).

This data is essential for understanding the thermodynamics of the reaction, such as whether a particular reaction pathway is exothermic or endothermic, and spontaneous or non-spontaneous. The NIST Chemistry WebBook provides some experimental and calculated thermochemical data for this compound (methyl propyl ether). nist.gov For reaction intermediates and products for which experimental data is unavailable, quantum chemical calculations can provide reliable estimates. For example, the heats of formation for the products of the atmospheric oxidation of 1-fluoro-2-methoxypropane were computed in a theoretical study. jksus.org

Table 3: Available Thermochemical Data for this compound

| Property | Value | Unit | Source |

| Standard Enthalpy of Formation (gas) | -215.5 ± 1.3 | kJ/mol | NIST WebBook nist.gov |

| Standard Enthalpy of Combustion (gas) | -2737.5 ± 1.3 | kJ/mol | NIST WebBook nist.gov |

| Standard Molar Entropy (gas) | 346.73 ± 1.67 | J/mol·K | NIST WebBook nist.gov |

| Data corresponds to methyl propyl ether from the NIST Chemistry WebBook. |

Molecular Modeling Applications

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules at an atomic level. For this compound, molecular modeling has been instrumental in understanding its role as a structural surrogate in complex biological systems and in comparing its thermodynamic properties against its isomers.

In the field of biochemistry and molecular biology, understanding the photostability of the building blocks of DNA and RNA is of paramount importance. Computational studies have employed this compound as a simplified model for the deoxyribose sugar moiety found in DNA nucleosides. scribd.com This approach allows researchers to isolate and understand the influence of the sugar component on the electronic properties of the nucleobases (purines and pyrimidines).

A key area of this research is the calculation of vertical excitation energies, which are crucial for predicting how a molecule will behave when exposed to UV light. umsl.edunist.gov In these studies, (R)-1-methoxypropane is substituted for the deoxyribose molecule, creating a model deoxyribose nucleoside. nist.gov The minimal structural characteristics of this compound effectively mimic the attachment of the deoxyribose sugar to the purine (B94841) and pyrimidine (B1678525) bases at the C1 carbon atom. nist.gov

Using methodologies such as time-dependent density functional theory (TDDFT) at the B3LYP level with basis sets like 6-311++G(d,p) and aug-cc-pVDZ, scientists calculate how the presence of the ether model affects the excited state energy levels of the nucleobases. umsl.edunist.gov Research has shown that the attachment of the this compound molecule qualitatively and quantitatively modifies the excited state energies compared to the free, isolated bases. nist.gov These modifications can significantly influence the de-excitation pathways for photoexcited nucleosides, which is a critical factor in the photostability of DNA. nist.gov This modeling approach helps to explain the ultrafast radiationless decay of photoexcited DNA and RNA bases, a key mechanism that protects genetic material from UV damage.

Computational analysis is also used to compare the physical and thermodynamic properties of this compound with its structural isomers, such as 2-methoxypropane (B122115) (isopropyl methyl ether) and diethyl ether. These comparisons highlight how small changes in molecular structure can lead to different physical behaviors. For instance, the linear structure of this compound results in a slightly higher boiling point compared to the more volatile branched structure of 2-methoxypropane.

| Compound | IUPAC Name | Molecular Formula | Boiling Point (°C) | Key Structural Difference |

|---|---|---|---|---|

| This compound | This compound | C₄H₁₀O | 38-40 | Linear propyl group |

| 2-Methoxypropane | 2-Methoxypropane | C₄H₁₀O | 32 | Branched isopropyl group |

| Diethyl Ether | Ethoxyethane | C₄H₁₀O | 34.6 | Symmetrical ethyl groups |

A powerful computational method for this type of comparative analysis is the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT). PC-SAFT is an equation of state used to predict and model the thermodynamic properties of fluids and mixtures, which is particularly useful in chemical engineering and process design. The model requires three key pure-component parameters for non-associating fluids like simple ethers. These parameters are determined computationally or by fitting them to experimental data, such as vapor pressure and liquid density.

By determining and comparing the PC-SAFT parameters for this compound and its isomers, one can computationally predict their phase behavior and other thermodynamic properties with a high degree of accuracy.

| PC-SAFT Parameter | Symbol | Description |

|---|---|---|

| Segment Number | m | Represents the number of spherical segments forming the molecular chain, modeling the molecule's size and shape. |

| Segment Diameter | σ | Defines the temperature-independent diameter of each segment, related to the molecule's volume. |

| Dispersion Energy | ε/k | Describes the depth of the potential well between non-bonded segments, representing the strength of the attractive (van der Waals) forces. |

Advanced Spectroscopic Characterization of 1 Methoxypropane and Ethers

Infrared (IR) Spectroscopy for C-O Bond Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. msu.edu For ethers, this technique is particularly useful for identifying the characteristic carbon-oxygen (C-O) bond vibrations.

Ethers are distinguished by a strong absorption band in the IR spectrum resulting from the C-O stretching vibration. fiveable.me This prominent band typically appears in the spectral range of 1300 to 1000 cm⁻¹. rockymountainlabs.comspectroscopyonline.com For dialkyl ethers like 1-methoxypropane, the C-O stretching absorption is generally observed between 1150 and 1060 cm⁻¹. docbrown.info The exact position of this peak can be influenced by the nature of the alkyl groups attached to the oxygen atom. fiveable.me In the case of this compound, a group of C-O stretching absorptions from the ether linkage (C-O-C) is found in the 1150 to 1060 cm⁻¹ region. docbrown.info

The region of the IR spectrum from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region. docbrown.infojackwestin.com This area is characterized by a complex pattern of overlapping signals that are unique to a particular molecule, making it invaluable for definitive identification. docbrown.infodocbrown.info For this compound, the fingerprint region contains a unique set of complex overlapping vibrations of the molecule's atoms, which can be used to confirm its identity. docbrown.info Other notable absorptions for this compound include C-H bending vibrations between 1470 and 1365 cm⁻¹ and C-H stretching vibrations in the 3000 to 2800 cm⁻¹ range. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch | 3000-2800 | Strong |

| C-H Bend | 1470-1365 | Variable |

| C-O Stretch | 1150-1060 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).

In ¹H NMR spectroscopy, the chemical shift of a proton is influenced by its electronic environment. Protons on carbons adjacent to an electronegative atom, such as the oxygen in an ether, are deshielded and thus resonate at a higher chemical shift (downfield) compared to protons in a simple alkane. brainly.com For ethers in general, the protons on carbons directly bonded to the ether oxygen typically appear in the range of 3.4 to 4.5 ppm. pressbooks.publibretexts.org

In the ¹H NMR spectrum of this compound, there are theoretically four distinct chemical environments for the protons. docbrown.info The protons of the methoxy (B1213986) group (CH₃O-) and the methylene (B1212753) group adjacent to the oxygen (-OCH₂-) are the most deshielded. The typical chemical shift for methyl protons adjacent to an ether oxygen is around 3.3 ppm. brainly.com The protons on the other carbons of the propyl group are less affected by the oxygen and appear further upfield. docbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃-O- | ~3.3 |

| -O-CH₂- | 3.4 - 4.5 |

| -CH₂-CH₂- | Further upfield |

| -CH₂-CH₃ | Furthest upfield |

Similar to ¹H NMR, the chemical shifts in ¹³C NMR are affected by the electronic environment of the carbon atoms. The electronegative oxygen atom in an ether causes a downfield shift for the adjacent carbon atoms. pressbooks.pub Generally, ether carbons resonate in the 50 to 80 δ range in a ¹³C NMR spectrum. pressbooks.pubyoutube.com

For this compound, which has four non-equivalent carbon atoms, the ¹³C NMR spectrum shows four distinct signals. docbrown.info The carbon of the methoxy group and the carbon of the propyl group directly attached to the oxygen are the most deshielded, appearing furthest downfield. Specifically, the carbon atoms next to the oxygen in this compound (methyl propyl ether) absorb at 58.5 and 74.8 δ. pressbooks.pub The chemical shift of the other carbons in the propyl chain decreases as their distance from the electronegative oxygen atom increases. docbrown.info

Table 3: ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃-O- | 58.5 |

| -O-CH₂- | 74.8 |

| -CH₂-CH₂- | Varies |

| -CH₂-CH₃ | Varies |

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. pearson.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.orgnih.gov

In the mass spectrometer, a molecule is ionized to form a molecular ion, which can then break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure. For ethers, a common fragmentation pathway is cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage). libretexts.org

In the mass spectrum of this compound, the molecular ion peak is observed at an m/z corresponding to its molecular weight. Common fragmentation patterns include the loss of an alkyl group. For instance, the loss of a propyl radical from the molecular ion of this compound results in a fragment with an m/z of 31, corresponding to the [CH₃O]⁺ ion. docbrown.info Another significant fragment is often the base peak, which is the most abundant ion. For this compound, the base peak is at m/z 45. docbrown.info The analysis of these fragmentation patterns allows for the unambiguous identification of this compound and helps to distinguish it from its isomers, such as 2-methoxypropane (B122115). docbrown.infodocbrown.info

Table 4: Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Significance |

|---|---|---|

| 74 | [CH₃OCH₂CH₂CH₃]⁺ | Molecular Ion |

| 45 | [CH₂OCH₃]⁺ | Base Peak |

| 31 | [CH₃O]⁺ | Common Fragment |

Raman Spectroscopy Investigations

Raman spectroscopy is a light scattering technique that provides detailed information about the vibrational modes of a molecule. primescholars.com It is a powerful tool for chemical analysis and is complementary to infrared (IR) spectroscopy. ksu.edu.sa The technique is based on the Raman effect, which involves the inelastic scattering of monochromatic light, usually from a laser. primescholars.comksu.edu.sa When light interacts with a molecule, it can induce a change in the molecule's polarizability, which refers to the ease with which the electron cloud can be distorted. libretexts.org Vibrational transitions that result in a change in polarizability are considered "Raman active" and can be detected. libretexts.org

Analysis of Molecular Vibrations and Depolarization Factors

The vibrational modes of a molecule, such as the stretching and bending of chemical bonds, correspond to specific energy levels. youtube.com In Raman spectroscopy, when a photon excites a molecule from its ground state to a virtual energy state, the molecule can return to a different vibrational energy level, emitting a photon with a different frequency. upenn.edu This frequency shift, known as the Raman shift, provides a unique "fingerprint" for the molecule, allowing for its identification. primescholars.com

For ethers like this compound, key molecular vibrations include C-O-C stretching, C-H stretching, and various bending and rocking modes. fiveable.me The C-O stretching in dialkyl ethers typically appears as a strong band in the range of 1100-1150 cm⁻¹. fiveable.me Unlike IR spectroscopy, which is sensitive to changes in the dipole moment, Raman spectroscopy is particularly effective for analyzing symmetric vibrations and homo-nuclear bonds, such as C-C bonds. ksu.edu.sa

The depolarization factor (or ratio) is an important parameter in Raman spectroscopy that provides information about the symmetry of a molecular vibration. By analyzing the polarization of the scattered light relative to the incident light, one can distinguish between symmetric vibrations (polarized bands) and asymmetric vibrations (depolarized bands).

Table 1: Characteristic Raman Shifts for Ethers This table shows the typical wavenumber ranges for key vibrational modes found in ethers, which are applicable to this compound.

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| C-H Stretching | 2800-3000 |

| C-H Bending | 1300-1500 |

| C-O-C Symmetric Stretch | 1100-1150 |

| C-C Stretch | 800-1200 |

Data sourced from general spectroscopic data for ethers. fiveable.me

Chromatographic Methods in Conjunction with Spectroscopy

Chromatography is a laboratory technique for the separation of a mixture. When combined with a spectroscopic detection method, it becomes a powerful tool for both separating and identifying the components of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. env.go.jp In GC-MS, the sample is first vaporized and separated into its individual components as it travels through a long, thin capillary column within the gas chromatograph. youtube.comyoutube.com

Once the separated components exit the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact. This process causes the molecules to fragment into characteristic charged pieces. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a mass spectrum for each component. youtube.comdocbrown.info This mass spectrum serves as a molecular fingerprint that can be compared against a library of known spectra to identify the compound. youtube.com

For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to its molecular weight (74.12 g/mol ). The fragmentation pattern provides structural information. The most abundant ion peak, known as the base peak, is given a relative intensity of 100, and all other peaks are measured relative to it. docbrown.info

Table 2: Primary Mass Spectrum Fragmentation of this compound This interactive table details the major fragment ions observed in the mass spectrum of this compound.

| m/z | Ion Formula | Proposed Fragment Structure |

| 74 | [C₄H₁₀O]⁺ | Molecular Ion |

| 59 | [C₃H₇O]⁺ | [CH₃OCH₂CH₂]⁺ |

| 45 | [C₂H₅O]⁺ | [CH₃OCH₂]⁺ (Base Peak) |

| 43 | [C₃H₇]⁺ | [CH₃CH₂CH₂]⁺ |

| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ |

Data sourced from the mass spectrum analysis of this compound. docbrown.info

Advanced Analytical Procedures for Detection and Quantification (e.g., Headspace GC)

For the analysis of highly volatile compounds like this compound in complex matrices, advanced sample introduction techniques are often employed to enhance sensitivity and reduce sample preparation time. Headspace gas chromatography (HS-GC) is a prominent example of such a procedure. nih.govscispace.com

In HS-GC, the sample (which can be a liquid or solid) is placed in a sealed vial and heated to allow the volatile components to partition into the gas phase (the "headspace") above the sample until equilibrium is reached. cloudfront.net A portion of this vapor is then automatically injected into the GC system for analysis. cloudfront.net This technique is particularly advantageous as it is fast, simple, and avoids introducing non-volatile components of the sample matrix into the GC system, which could otherwise contaminate the instrument. cloudfront.net

The sensitivity of headspace analysis can be significantly improved by optimizing parameters such as temperature, equilibration time, and the addition of salts ("salting out") to the sample, which reduces the solubility of the analyte in the matrix and drives more of it into the headspace. scispace.com While research has detailed the use of HS-GC for the sensitive detection of related compounds like 1-methoxy-2-propanol (B31579) in biological samples nih.govresearchgate.net, the same principles apply to the analysis of this compound in various matrices. The technique has been shown to offer lower limits of detection and good accuracy and precision, making it a more sensitive and simpler alternative to methods requiring extensive sample extraction and derivatization. nih.govscispace.com

Other advanced procedures can include solid-phase microextraction (SPME)-GC-MS, which uses a coated fiber to extract and concentrate analytes from a sample before GC analysis, and thermal desorption, used for analyzing volatile compounds collected on adsorbent tubes. researchgate.net

Table 3: Comparison of GC-MS Sample Introduction Methods for Volatile Ethers This table compares direct liquid injection with the headspace technique for the analysis of volatile compounds like this compound.

| Feature | Direct Liquid Injection GC-MS | Headspace (HS) GC-MS |

| Principle | The entire liquid sample is injected. | Only the vapor phase above the sample is injected. |

| Sample Prep | May require filtration, dilution, or extraction. | Minimal; sample is placed in a sealed vial. |

| Matrix Effect | High; non-volatile components are injected. | Low; non-volatile matrix is left in the vial. |

| Sensitivity | Dependent on analyte concentration in the liquid. | Excellent for volatile analytes. |

| Applications | Analysis of pure or clean liquid samples. | Analysis of volatiles in complex matrices (e.g., environmental, biological). nih.govcloudfront.net |

Applications of 1 Methoxypropane in Chemical Science and Technology

Applications in Polymer Science and Engineering

The role of ethers in polymer chemistry is generally associated with their ability to act as solvents or to be incorporated into polymer backbones to modify properties such as flexibility and solubility. The specific applications of 1-methoxypropane in polymer science and engineering are detailed below.

Precursor in Thermally Sensitive Polymer Synthesis (e.g., poly(aminomethoxypropylacrylamide))

Use as an Alkylating Agent in Polymer Manufacturing

The use of this compound as a direct alkylating agent in polymer manufacturing is not a commonly documented application. While ethers can be synthesized via alkylation reactions, such as the Williamson ether synthesis, and ether linkages are integral to many polymers, the specific use of this compound to introduce a methoxypropyl group onto a polymer chain is not extensively reported. General discussions on the alkylation of polymers often focus on more reactive alkylating agents.

Advanced Synthetic Intermediate Roles

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, providing a building block for the introduction of a methoxypropyl functional group.

Intermediate for Constructing More Complex Organic Molecules

As a chemical intermediate, this compound can be utilized in reactions that involve the cleavage of its ether linkage. Under strong acidic conditions, such as with hydroiodic acid (HI), the ether bond can be broken to yield propyl iodide and methyl iodide. This reactivity allows for the propanol (B110389) or propyl moiety to be incorporated into more complex molecular structures. However, beyond this fundamental reactivity, specific and varied examples of its use in the construction of a wide range of complex organic molecules are not broadly detailed in the available literature. Its role as an intermediate is more prominently highlighted in the specific synthesis of nucleoside analogues.

Synthesis of Nucleoside Analogues (e.g., 1-(2-Hydroxy-3-methoxypropyl)uracils)

A significant application of a reactive form of this compound, specifically 1,2-oxy-3-methoxypropane (propylene oxide methyl ether), is in the synthesis of nucleoside analogues. These compounds are of interest in medicinal chemistry for their potential biological activities.

In a key synthetic route, 1,2-oxy-3-methoxypropane reacts with 5-substituted uracil (B121893) derivatives in the presence of a strong base like sodium hydride. This reaction leads to the formation of 1-(2-Hydroxy-3-methoxypropyl)uracils. The reaction involves the nucleophilic attack of the deprotonated uracil on the epoxide ring of the 1,2-oxy-3-methoxypropane.

Table 1: Synthesis of 1-(2-Hydroxy-3-methoxypropyl)uracils

| Reactants | Reagents | Product |

|---|

This synthetic strategy provides a direct method for the N-alkylation of uracils to produce these specific acyclic nucleoside analogues.

Miscellaneous and Niche Applications

Beyond its role in synthesis, this compound has several other niche applications in science and industry.

One of its primary uses is as a solvent in various organic reactions. Its relatively low boiling point (38.8 °C) and its nature as an ether make it a suitable medium for reactions involving organometallic reagents, such as Grignard reactions. adventchembio.com It is also used as an extraction solvent. metoree.com

Historically, this compound was used as a general anesthetic under the trade names Metopryl and Neothyl. wikipedia.org It was considered an alternative to diethyl ether due to its higher potency. However, its high flammability led to it being replaced by less flammable halogenated ethers in modern medicine. wikipedia.org

In a more specialized application, this compound serves as a raw material in the production of aluminum hydride . metoree.com

Use as a Denaturing Agent for Alcohols

Denatured alcohol is ethanol (B145695) that has been rendered unfit for human consumption by the addition of one or more chemicals, known as denaturants. wikipedia.orgresearchgate.net This process allows ethanol to be sold without the high excise taxes applied to alcoholic beverages, making it more affordable for industrial, laboratory, and fuel applications. wikipedia.org Denaturants are chosen to be poisonous, foul-tasting, or nauseating, and are often difficult to separate from the ethanol. wikipedia.org Common denaturants include methanol (B129727), pyridine, isopropyl alcohol, and acetone. wikipedia.org

While not one of the most common denaturants, this compound has properties that make it a plausible denaturing agent. As an ether, it is chemically distinct from ethanol and would interfere with the intended effects of potable alcohol. Its past use as an anesthetic indicates it has physiological effects, and like other ethers, it is not intended for consumption. wikipedia.org The addition of this compound to ethanol would make the mixture unsuitable for drinking. Ethers are generally inert to most chemical reactions and are used as solvents, a property that aligns with the applications of denatured alcohol. purdue.edu Given that there are hundreds of additives and methods used for denaturing alcohol, compounds like this compound could be used in specific formulations where its properties as a solvent are also beneficial. wikipedia.org

Potential as a Fuel Additive

Ethers are recognized as valuable additives for gasoline to enhance fuel properties. frontiersin.org Research has shown that adding ethers to gasoline can improve combustion and reduce harmful emissions. atlantis-press.com

Detailed Research Findings:

Improved Octane (B31449) Rating and Efficiency: Studies on various ethers, such as diethyl ether, have demonstrated that their addition to gasoline increases the fuel's octane number. atlantis-press.come3s-conferences.org A higher octane number allows for the use of a higher compression ratio in an engine, which can lead to increased power output and greater brake thermal efficiency. atlantis-press.come3s-conferences.org

Reduction in Emissions: The blending of ethers with gasoline has been shown to significantly reduce emissions of carbon monoxide (CO) and unburned hydrocarbons (HC). atlantis-press.com This is partly due to the oxygen content of ethers, which promotes more complete combustion. However, some studies note that the use of ether additives can lead to an increase in nitrogen oxide (NOx) emissions.

Combustion Characteristics: The addition of ethers like diethyl ether can increase the flame speed of the fuel blend. atlantis-press.com This requires adjustments to the engine's spark timing to optimize performance. atlantis-press.come3s-conferences.org

While specific research focusing exclusively on this compound as a fuel additive is not widespread, its structural similarity to other ethers that have been studied suggests it could offer comparable benefits. As a simple ether, it would likely contribute to a higher octane rating and a reduction in CO and HC emissions. Further investigation would be needed to quantify its specific effects on engine performance and emission profiles, but the existing body of research on ether additives provides a strong basis for its potential in this application. atlantis-press.com

Environmental Chemistry and Degradation Pathways of 1 Methoxypropane

Biodegradation Studies in Environmental Compartments

When 1-methoxypropane enters soil or water systems, its fate is largely determined by microbial degradation. The ether linkage is known for its chemical stability, which can make such compounds recalcitrant to biodegradation. nih.govduke.edu

Activated sludge from wastewater treatment plants contains a high density and diversity of microorganisms capable of degrading a wide array of organic compounds. While specific studies on this compound are scarce, research on other aliphatic ethers, such as the fuel oxygenate methyl tert-butyl ether (MTBE), provides valuable insights.

Microorganisms capable of degrading ethers have been isolated from activated sludge, including strains of Rhodococcus, Arthrobacter, and Mycobacterium. nih.govepa.govnih.gov The degradation of ethers often requires an initial activation step catalyzed by monooxygenase enzymes. frtr.govnih.gov This process can be co-metabolic, meaning the microbe does not use the ether as a primary source of carbon or energy but degrades it fortuitously while consuming another substrate. duke.edu For example, bacteria grown on alkanes have shown the ability to co-oxidize MTBE. duke.edu

The degradation pathway for simple ethers in activated sludge likely involves the oxidative cleavage of the ether bond. nih.gov This would convert this compound into propanol (B110389) and formaldehyde, which are more readily biodegradable alcohols and aldehydes. The efficiency of this degradation can be influenced by factors such as the presence of suitable co-substrates, pH, and oxygen availability. duke.edu

In soil and groundwater, the biodegradation of this compound is also expected to be the primary removal process. The principles are similar to those in activated sludge, though the microbial communities and environmental conditions can differ significantly. Soil microcosm studies are a common method to assess the biodegradation potential of contaminants. nih.govnih.gov

Studies on the degradation of aliphatic ethers and hydrocarbons in soil have identified several key bacterial genera, including Pseudomonas and Rhodococcus, as effective degraders. nih.govoup.com These bacteria possess enzyme systems, such as oxygenases, that can initiate the breakdown of chemically stable molecules. nih.gov The initial step in the degradation of aliphatic hydrocarbons often involves membrane-bound oxygenases. oup.com

The biodegradation of ethers in soil can be influenced by:

Oxygen Availability : Aerobic degradation is generally more rapid and complete than anaerobic degradation. nih.gov

Soil Organic Matter : The presence of other carbon sources can enhance co-metabolic degradation. mdpi.com

Bioavailability : The extent to which the compound is accessible to microorganisms can be limited by its sorption to soil particles. oup.com

Environmental Conditions : Factors like pH, temperature, and moisture content can significantly affect microbial activity and degradation rates. nih.gov

While direct evidence for this compound is lacking, the degradation of analogous compounds like MTBE has been demonstrated in soil and groundwater, suggesting that microbial communities in some soil ecosystems may have the capacity to degrade this compound, albeit potentially slowly. nih.govcalpoly.edu

Hydrolytic Stability and Pathways in Aqueous Environments

Ethers as a class of organic compounds are generally characterized by their chemical inertness. The carbon-oxygen-carbon linkage is stable and does not readily react with bases, active metals, or most oxidizing and reducing agents. Consequently, this compound is chemically stable in aqueous environments under standard temperature and pressure and is not susceptible to significant spontaneous hydrolysis in neutral or alkaline conditions. The rates of uncatalyzed hydrolysis for simple ethers at neutral pH are exceptionally slow, to the point of being practically non-existent under typical environmental conditions. nih.gov

The primary pathway for the degradation of this compound in an aqueous environment is through acid-catalyzed hydrolysis. This reaction typically requires the presence of a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The process is generally not significant with hydrochloric acid (HCl) and does not occur under neutral or basic conditions.

The degradation pathway involves two main steps following an SN2 mechanism for a primary ether like this compound:

Protonation of the Ether Oxygen: The ether oxygen atom is first protonated by the strong acid. This is a rapid and reversible step that converts the alkoxy group (-OR) into a good leaving group (an alcohol). libretexts.org

Nucleophilic Attack: A nucleophile, typically the halide ion from the acid (e.g., I⁻ or Br⁻), attacks one of the adjacent carbon atoms. For an asymmetrical ether like this compound, the attack occurs at the less sterically hindered carbon atom—in this case, the methyl group. This results in the cleavage of the C-O bond, producing an alcohol (propan-1-ol) and an alkyl halide (methyl iodide or methyl bromide). libretexts.org

If the reaction is allowed to proceed with an excess of the strong acid, the propan-1-ol formed in the initial step can undergo a subsequent reaction to form the corresponding propyl halide.

While specific kinetic data for the hydrolysis of this compound is not extensively documented, the general principles of ether hydrolysis allow for a qualitative assessment of its stability. The compound is considered hydrolytically stable, with significant degradation only expected to occur in highly acidic environments over extended periods.

Table 1: Hydrolytic Stability of this compound under Various Aqueous Conditions

| Condition | pH Range | Stability | Primary Degradation Pathway |

| Acidic | < 4 | Low | Acid-catalyzed cleavage via SN2 mechanism, yielding an alcohol and an alkyl halide. libretexts.org |

| Neutral | ~7 | High | Negligible spontaneous hydrolysis. Considered stable. nih.gov |

| Alkaline | > 9 | High | Stable; ethers are resistant to base-catalyzed hydrolysis. noaa.gov |

Environmental Monitoring and Analytical Techniques for Trace Detection

As a volatile organic compound (VOC), this compound's presence in the environment at trace levels can be monitored using several established analytical techniques. researchgate.netenvirotech-online.com The selection of a specific method depends on the environmental matrix (air, water, or soil) and the required detection limits. The most common and effective methods involve gas chromatography due to the compound's volatility.

Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS): This is a standard and highly sensitive method for detecting VOCs like this compound in water samples. epa.govenv.go.jp The process involves:

Purging: An inert gas (like helium or nitrogen) is bubbled through the water sample, stripping the volatile this compound out of the liquid phase.

Trapping: The gas stream is passed through a trap containing a sorbent material, which adsorbs the VOCs while the inert gas passes through. This step concentrates the analyte.

Desorption: The trap is rapidly heated, releasing the this compound into a carrier gas stream that flows into the gas chromatograph.

Analysis: The sample is separated based on its boiling point and polarity by the GC column and then detected and quantified by a mass spectrometer (MS), which provides definitive identification based on the compound's unique mass spectrum. env.go.jp

Gas Chromatography-Flame Ionization Detection (GC-FID): For some applications, a Flame Ionization Detector (FID) can be used instead of an MS. envirotech-online.com GC-FID offers high sensitivity for hydrocarbons but is not as specific as MS, as it does not provide structural information for identification.

Direct Sampling Ion Trap Mass Spectrometry (DSITMS): This technique allows for the rapid, real-time monitoring of VOCs in various matrices, including water and air, with minimal sample preparation. epa.gov The sample is introduced directly into the ion trap mass spectrometer, making it suitable for on-site screening and continuous monitoring. epa.gov

Air Sampling and Analysis: For environmental air monitoring, samples are typically collected by drawing a known volume of air through a sorbent tube. The trapped VOCs are then thermally desorbed from the tube directly into a GC/MS system for analysis. epa.gov

Table 2: Analytical Techniques for Trace Detection of this compound

| Technique | Matrix | Principle |

| Purge-and-Trap GC/MS (P&T-GC/MS) | Water, Soil | Volatile compounds are purged from the sample with an inert gas, concentrated on a sorbent trap, and then thermally desorbed for GC/MS analysis. epa.govenv.go.jp |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Water, Air | Similar to GC/MS but uses a flame ionization detector for quantification. It is sensitive but less specific than MS. envirotech-online.com |

| Direct Sampling Ion Trap Mass Spectrometry (DSITMS) | Air, Water, Soil | Allows for rapid analysis with little to no sample preparation by introducing the sample directly into the mass spectrometer. epa.gov |

| Thermal Desorption GC/MS | Air | Analytes are collected from the air onto a sorbent material, which is then heated to release the compounds for GC/MS analysis. epa.gov |

| Infrared (IR) Spectroscopy | Pure Sample, Air | Provides a unique "fingerprint" spectrum for identification based on the absorption of infrared radiation by molecular bonds. scribd.com |

Strategies for Environmentally Responsible Handling, Containment, and Disposal of this compound

The physical and chemical properties of this compound, particularly its high flammability and volatility, necessitate strict protocols for its handling, containment, and disposal to prevent environmental contamination and ensure safety. noaa.govguidechem.com

Handling:

Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure and prevent the accumulation of flammable vapors. ucsb.educhemicalbook.com

Ignition Sources: The compound is extremely flammable; therefore, all potential sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the storage and handling areas. chemicalbook.com Explosion-proof electrical equipment and non-sparking tools should be used.

Storage: Containers should be kept tightly closed to prevent the escape of vapors and stored in a cool, dry, well-ventilated area designated for flammable liquids. chemicalbook.com It should be stored away from incompatible materials, especially strong oxidizing agents, with which it can react violently. noaa.gov Like other ethers, this compound can form explosive peroxides upon exposure to air and light over time. wisc.educulturalheritage.org Containers should be dated upon receipt and opening and monitored for peroxide formation.

Containment:

Spill Prevention: Use secondary containment, such as chemical-resistant trays, to hold containers during storage and transport. usfca.edu

Spill Response: In the event of a spill, the immediate priority is to control ignition sources. The spill should be contained to prevent it from entering waterways, sewers, or confined areas. noaa.gov The liquid should be absorbed using a non-combustible, inert material such as sand, dry earth, or vermiculite. The contaminated absorbent material must then be collected into a suitable, sealable container for disposal as hazardous waste. noaa.gov

Disposal:

Waste Classification: this compound and materials contaminated with it are classified as hazardous waste due to ignitability. usfca.eduharvard.edu

Disposal Procedures: Disposal must adhere to all applicable federal, state, and local environmental regulations. chemicalbook.com It is illegal and environmentally irresponsible to dispose of this compound down the drain or with general municipal trash. chemicalbook.com

Waste Collection: Waste this compound should be collected in a clearly labeled, sealed, and compatible container. The label must indicate that the waste is "ignitable" or "flammable." usfca.eduharvard.edu The waste should be handed over to a licensed hazardous waste disposal company.

Table 3: Summary of Environmentally Responsible Practices for this compound

| Area | Strategy |

| Handling | Work in a chemical fume hood. ucsb.edu Eliminate all ignition sources. chemicalbook.com Use non-sparking tools. chemicalbook.com |

| Storage | Store in a cool, well-ventilated area for flammables. chemicalbook.com Keep containers tightly sealed and away from oxidizers. noaa.govchemicalbook.com Date containers upon opening and monitor for peroxides. wisc.edu |

| Containment | Utilize secondary containment trays. usfca.edu For spills, absorb with non-combustible material (e.g., sand). noaa.gov Prevent runoff into sewers and waterways. noaa.gov |

| Disposal | Treat as ignitable hazardous waste. usfca.edu Do not pour down the drain or discard in regular trash. chemicalbook.com Use a licensed hazardous waste disposal service. |

Comparative Analysis and Isomerism Studies of 1 Methoxypropane

Structural Isomerism: Metamerism in Ether Chemistry

Isomerism is a fundamental concept in organic chemistry where compounds share the same molecular formula but possess different structural arrangements. vedantu.com Ethers, organic compounds with the general formula R-O-R', exhibit several types of isomerism, including functional isomerism, chain isomerism, and metamerism. chemicalnote.com Metamerism is a specific type of structural isomerism that arises when compounds have the same molecular formula and the same functional group but differ in the nature or size of the alkyl or aryl groups attached to either side of the functional group. vedantu.comaskfilo.com This phenomenon is characteristic of molecules that contain a divalent atom, such as the oxygen in ethers or sulfur in thioethers, or functional groups like ketones and secondary amines. vedantu.comaskfilo.com

For a compound with the molecular formula C4H10O, which corresponds to 1-methoxypropane, there are a total of seven constitutional isomers: four alcohols and three ethers. quora.comdocbrown.infoyoutube.com The ethers are metamers of each other. doubtnut.com Metamerism is crucial as it influences the physical and chemical properties of the compounds, such as their boiling points, solubility, and reactivity. askiitians.com

The molecular formula C4H10O represents three distinct ether isomers: this compound, 2-methoxypropane (B122115), and ethoxyethane (diethyl ether). askfilo.com These three compounds are classic examples of metamers. vedantu.comvedantu.com

This compound vs. 2-Methoxypropane: Both this compound and 2-methoxypropane are metamers. brainly.indoubtnut.comdoubtnut.comsarthaks.com They share the same molecular formula (C4H10O) and the same ether functional group. brainly.in The difference lies in the arrangement of the alkyl groups attached to the oxygen atom. In this compound, a methyl group (-CH3) and a n-propyl group (-CH2CH2CH3) are bonded to the oxygen. In 2-methoxypropane, the oxygen is bonded to a methyl group and an isopropyl group (-CH(CH3)2). doubtnut.com This difference in the alkyl chain structure classifies them as metamers. Some chemists also classify them as positional isomers, as the methoxy (B1213986) group (-OCH3) is on the first carbon of the propane (B168953) chain in one and on the second carbon in the other. brainly.inchemicalforums.com

Comparison with Ethoxyethane (Diethyl Ether): Ethoxyethane is also a metamer of this compound and 2-methoxypropane. doubtnut.comdoubtnut.com It has the same molecular formula, C4H10O. vedantu.com However, in ethoxyethane, two ethyl groups (-CH2CH3) are attached to the central oxygen atom. vedantu.com This distribution of alkyl groups is different from both this compound (methyl and propyl) and 2-methoxypropane (methyl and isopropyl), fulfilling the definition of metamerism. vedantu.com

The structural differences among these isomers lead to variations in their physical properties.

Table 1: Comparison of Ether Isomers of C4H10O

| Property | This compound | 2-Methoxypropane | Ethoxyethane (Diethyl Ether) |

|---|---|---|---|

| IUPAC Name | This compound | 2-Methoxypropane | Ethoxyethane |

| Common Name | Methyl propyl ether | Methyl isopropyl ether | Diethyl ether |

| Molecular Formula | C4H10O | C4H10O | C4H10O |